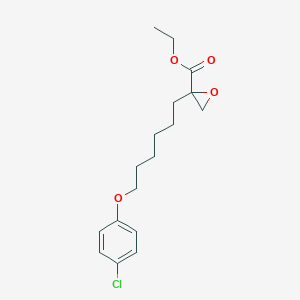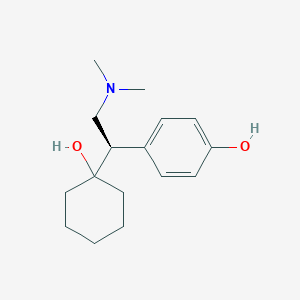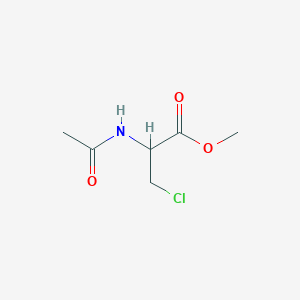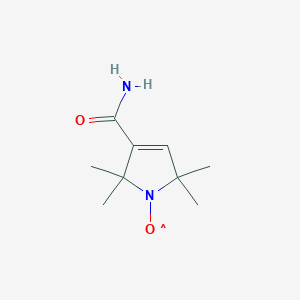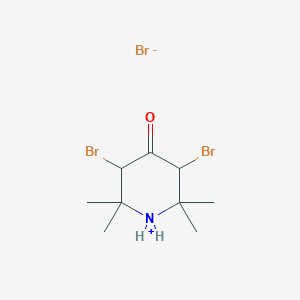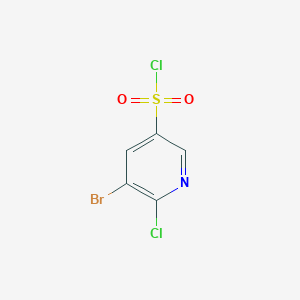
5-Bromo-6-chloropyridine-3-sulfonyl chloride
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of related compounds involves several key steps, including the use of sulfur-substituted derivatives and the stepwise displacement of chloride by sulfide. These processes typically involve reactions with specific reagents under controlled conditions to achieve the desired substitution patterns on the pyridine ring (Michel & Mccarley, 1982).
Molecular Structure Analysis
The molecular structure of compounds similar to 5-Bromo-6-chloropyridine-3-sulfonyl chloride has been analyzed using various techniques, including X-ray diffraction. These studies help determine the arrangement of atoms within the molecule and the configuration of its substituents, providing insights into its chemical behavior and reactivity (Zhou et al., 2015).
Chemical Reactions and Properties
Chemical reactions involving 5-Bromo-6-chloropyridine-3-sulfonyl chloride and its derivatives include chlorosulfonylation, which introduces sulfonyl groups to various substrates, demonstrating the compound's utility in organic synthesis (Zeng, Ilies, & Nakamura, 2012). This reactivity is exploited in synthesizing complex molecules with potential applications in various industries.
Physical Properties Analysis
The physical properties of compounds like 5-Bromo-6-chloropyridine-3-sulfonyl chloride, including melting points, boiling points, and solubility in various solvents, are crucial for understanding their behavior in different chemical contexts. These properties are determined through empirical studies and contribute to the compound's handling and application in synthesis processes.
Chemical Properties Analysis
The chemical properties of 5-Bromo-6-chloropyridine-3-sulfonyl chloride, such as reactivity towards nucleophiles, electrophiles, and various reagents, are central to its utility in organic synthesis. Studies have shown that the compound participates in a range of chemical reactions, enabling the construction of complex molecular architectures with diverse functional groups (Zeng, Ilies, & Nakamura, 2012).
Wissenschaftliche Forschungsanwendungen
Application 1: Antitumor Activity
- Specific Scientific Field : Medicinal Chemistry
- Summary of the Application : The compound “5-Bromo-6-chloropyridine-3-sulfonyl chloride” is used in the synthesis of pyridinesulfonamide, an important fragment in novel drugs . Specifically, the R- and S- isomers of 5-bromo-2-chloro-N-(1-phenylethyl)pyridine-3-sulfonamide have been synthesized .
- Methods of Application or Experimental Procedures : The stereostructures of the synthesized compounds were researched using X-ray analysis, electronic circular dichroism (ECD), optical rotation (OR), and quantum chemical calculations . The crystal structures and calculated geometries were compared to determine the relative reliabilities of absolute configurations obtained by ECD analyses and theoretical simulation .
- Summary of Results or Outcomes : The synthesized compounds were found to inhibit the activity of PI3Kα kinase, a protein involved in cell growth and survival . The compounds showed IC50 values of 1.08 and 2.69 μM, respectively . This suggests potential antitumor activity, as PI3Kα kinase is often overactive in cancer cells .
Application 2: Industrial Production
- Specific Scientific Field : Industrial Chemistry
- Summary of the Application : “5-Bromo-6-chloropyridine-3-sulfonyl chloride” can be produced in an industrial setting . This compound is used as a building block in the synthesis of other chemicals .
- Methods of Application or Experimental Procedures : The production method involves adding phosphorus pentachloride to a reaction solution containing pyridine-3-sulfonic acid . The reaction solution is then subjected to distillation under reduced pressure to purify the product .
- Summary of Results or Outcomes : This production method is said to be readily applicable to industrial processes, produces fewer byproducts, and yields higher amounts of pyridine-3-sulfonyl chloride compared to conventional methods .
Application 3: Research Use
- Specific Scientific Field : Research Chemistry
- Summary of the Application : “5-Bromo-6-chloropyridine-3-sulfonyl chloride” is often used in research settings . It is not intended for diagnostic or therapeutic use .
- Methods of Application or Experimental Procedures : The specific methods of application can vary widely depending on the research context . It is important to refer to the Certificate of Analysis for lot specific data (including water content) .
- Summary of Results or Outcomes : The outcomes can vary widely depending on the specific research context .
Safety And Hazards
5-Bromo-6-chloropyridine-3-sulfonyl chloride is classified as dangerous6. It can cause severe skin burns and eye damage, and may cause respiratory irritation6. It should be handled with care, avoiding contact with skin and eyes, and not be inhaled8910.
Zukünftige Richtungen
The future directions for the use of 5-Bromo-6-chloropyridine-3-sulfonyl chloride are not explicitly mentioned in the search results. However, it is used for proteomics research45, which suggests it may have applications in the study of proteins.
Relevant Papers
The search results did not provide specific papers related to 5-Bromo-6-chloropyridine-3-sulfonyl chloride. For more detailed information, it would be beneficial to conduct a thorough literature review in scientific databases.
Eigenschaften
IUPAC Name |
5-bromo-6-chloropyridine-3-sulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2BrCl2NO2S/c6-4-1-3(12(8,10)11)2-9-5(4)7/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TURGMVYIESHZBE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1Br)Cl)S(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2BrCl2NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80383146 | |
| Record name | 5-bromo-6-chloropyridine-3-sulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80383146 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.95 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-6-chloropyridine-3-sulfonyl chloride | |
CAS RN |
216394-05-7 | |
| Record name | 5-Bromo-6-chloro-3-pyridinesulfonyl chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=216394-05-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-bromo-6-chloropyridine-3-sulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80383146 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-bromo-6-chloropyridine-3-sulfonyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Chloro-1,5,6-trimethylimidazo [4,5-b] Pyridine](/img/structure/B15885.png)

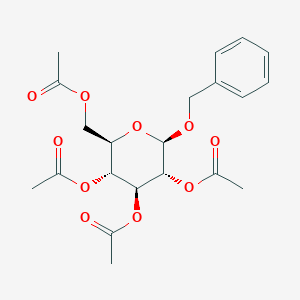
![N-[(2S,3R,4R,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-[(2S,3S,4R,5R)-3,4,5,6-tetrahydroxy-1-oxohexan-2-yl]oxyoxan-3-yl]acetamide](/img/structure/B15892.png)
